
CK1-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CK1-IN-2 is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a furo[3,4-b]pyridine core fused with a pyrazole ring and substituted with a 4-fluorophenyl group
準備方法
The synthesis of CK1-IN-2 involves several steps, typically starting with the preparation of the pyrazole and furo[3,4-b]pyridine intermediates. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by the formation of the furo[3,4-b]pyridine core via a cyclization reaction involving a suitable pyridine derivative . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
化学反応の分析
CK1-IN-2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
科学的研究の応用
Cancer Research
CK1-IN-2 has been investigated for its role in cancer therapy. Studies show that inhibition of CK1 can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents. For instance:
- Breast Cancer : Inhibition of CK1δ has been linked to decreased proliferation in breast cancer cell lines, suggesting that this compound may enhance the efficacy of existing treatments by targeting this pathway .
- Leukemia : Preclinical studies indicate that this compound can inhibit overexpressed CK1δ/ε in leukemia models, leading to reduced cell viability .
Neurodegenerative Diseases
CK1 has been associated with the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. Research indicates that:
- Alzheimer's Disease : Inhibition of CK1 may reduce the production of amyloid-beta peptides, which are implicated in Alzheimer's pathology. Studies using CK1 inhibitors have shown promise in modulating pathways associated with neurodegeneration .
Developmental Biology
Zebrafish models have been utilized to study the effects of CK1 inhibition on embryonic development. Findings suggest that:
- Embryonic Development : Treatment with CK1 inhibitors like this compound resulted in phenotypic abnormalities such as blood stasis and heart malformations, highlighting the importance of CK1 in developmental processes .
Case Studies
Study | Application | Findings |
---|---|---|
Flajolet et al., 2007 | Alzheimer's Disease | Significant reduction in amyloid-beta production with CK1 inhibition. |
Albornoz et al., 2007 | Zebrafish Model | Induced developmental defects correlated with CK1δ inhibition. |
Liu et al., 2020 | Breast Cancer | Enhanced sensitivity to chemotherapy with CK1 inhibition. |
作用機序
The mechanism of action of CK1-IN-2 involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
CK1-IN-2 can be compared with other pyrazolopyridine derivatives, such as:
Riociguat: Another pyrazolopyridine derivative used as a vasodilator agent for the treatment of pulmonary hypertension.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various scientific fields.
特性
分子式 |
C17H12FN3O2 |
---|---|
分子量 |
309.29 g/mol |
IUPAC名 |
4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-7H-furo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C17H12FN3O2/c1-21-8-13(16(20-21)10-2-4-11(18)5-3-10)12-6-7-19-14-9-23-17(22)15(12)14/h2-8H,9H2,1H3 |
InChIキー |
XISSYJGQGSMWHO-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)F)C3=C4C(=NC=C3)COC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。